2-Azaspiro[3.3]heptane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[3.3]heptane oxalate is a bicyclic spiro compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is often used as an intermediate in pharmaceutical and chemical synthesis due to its unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-Azaspiro[3.3]heptane oxalate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol. The resulting product is treated with oxalic acid to yield this compound . Industrial production methods often face challenges in scaling up due to the sluggish removal of magnesium salts and the potential presence of partially hydrated oxalic acid .
Analyse Chemischer Reaktionen
2-Azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[3.3]heptane oxalate is widely used in scientific research, particularly in the development of new drug candidates. Its unique spirocyclic structure makes it a valuable building block for drug discovery programs. Additionally, it is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds .
Wirkmechanismus
The mechanism of action of 2-Azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. Further research is needed to fully elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.3]heptane oxalate can be compared with other spirocyclic compounds such as 2-Oxa-6-azaspiro[3.3]heptane and 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. These compounds share similar structural features but differ in their chemical properties and applications. For instance, 2-Oxa-6-azaspiro[3.3]heptane is often used as a structural surrogate for morpholine in drug-like molecules .
Eigenschaften
Molekularformel |
C8H13NO4 |
---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C6H11N.C2H2O4/c1-2-6(3-1)4-7-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
IIVGXWTVTDBJNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.